molecular formula C15H27N3O4S B5906804 N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide

N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B5906804
M. Wt: 345.5 g/mol
InChI Key: BLTGPUUWZTULMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide, also known as CP-690,550, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a potent inhibitor of Janus kinases, which are enzymes involved in the signaling pathways of various cytokines and growth factors.

Mechanism of Action

N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide acts as a potent inhibitor of Janus kinases, specifically JAK3 and to a lesser extent JAK1. JAKs are involved in the signaling pathways of various cytokines and growth factors, which play important roles in the immune response and inflammation. By inhibiting JAKs, this compound reduces the production of pro-inflammatory cytokines and suppresses the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and increases the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the activation and proliferation of T cells, which play a key role in the immune response. Additionally, this compound has been shown to reduce the production of antibodies, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide is its potency and selectivity for JAK3, which makes it a useful tool for studying the role of JAK3 in various diseases. However, one limitation is that it can have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide. One area of interest is its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another area of interest is its potential use in combination therapies with other drugs targeting different pathways in the immune response. Additionally, further studies are needed to better understand the long-term effects of this compound on the immune system and to develop more effective formulations for in vivo administration.

Synthesis Methods

N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-bromo-2-cyclopentenone, which is then reacted with ethyl magnesium bromide to yield the corresponding alcohol. The alcohol is then converted to the corresponding mesylate, which is reacted with piperazine to yield the desired compound.

Scientific Research Applications

N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of these diseases.

Properties

IUPAC Name

N-cyclopentyl-4-(4-ethylsulfonylpiperazin-1-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4S/c1-2-23(21,22)18-11-9-17(10-12-18)15(20)8-7-14(19)16-13-5-3-4-6-13/h13H,2-12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTGPUUWZTULMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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